2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)-
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Overview
Description
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound binds to metal ions such as copper, zinc, and iron, forming stable complexes. These complexes can then participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Uniqueness
What sets 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- apart from similar compounds is its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of the indole ring and the specific substituents make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
138349-41-4 |
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Molecular Formula |
C29H27N3O3 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylindol-2-yl)hexanamide |
InChI |
InChI=1S/C29H27N3O3/c1-20-22-14-9-10-17-25(22)32(21-12-4-2-5-13-21)27(20)30-26(33)18-6-3-11-19-31-28(34)23-15-7-8-16-24(23)29(31)35/h2,4-5,7-10,12-17H,3,6,11,18-19H2,1H3,(H,30,33) |
InChI Key |
TVHRLJLPYAJKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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